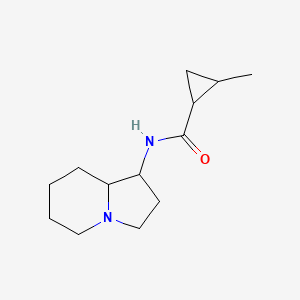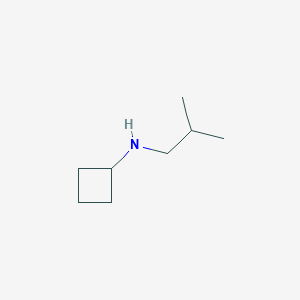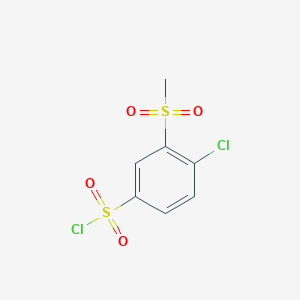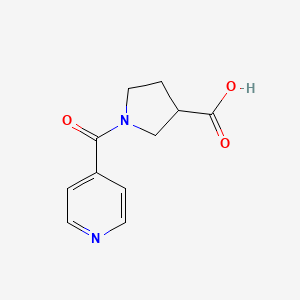
1,3-Bis(4-chlorophenyl)-1H-pyrazol-4-ol
Vue d'ensemble
Description
1,3-Bis(4-chlorophenyl)-1H-pyrazol-4-ol, also known as 4-chloropyrazol-1-ol (4-CPP) is an organic compound that has been studied for many years due to its potential applications in scientific research. 4-CPP is a small molecule that is used in various fields such as synthetic chemistry, biochemistry, and pharmacology.
Applications De Recherche Scientifique
4-CPP has been studied for its potential applications in scientific research. It has been used as an inhibitor of the enzyme cytochrome P450 2D6 (CYP2D6), which is involved in the metabolism of drugs. 4-CPP has also been used as an inhibitor of the enzyme acetylcholinesterase (AChE), which is involved in the transmission of nerve impulses. In addition, 4-CPP has been used as an inhibitor of the enzyme monoamine oxidase (MAO), which is involved in the metabolism of neurotransmitters.
Mécanisme D'action
The mechanism of action of 4-CPP is not fully understood. However, it is believed to act as an inhibitor of the enzymes CYP2D6, AChE, and MAO. 4-CPP is thought to bind to the active site of these enzymes, preventing them from catalyzing their respective reactions. In addition, 4-CPP is thought to interact with other proteins in the cell, such as transcription factors, which may affect gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-CPP have been studied in various organisms. In humans, 4-CPP has been shown to inhibit the activity of CYP2D6, AChE, and MAO. In animal models, 4-CPP has been shown to reduce the activity of these enzymes and affect the metabolism of drugs and neurotransmitters. In addition, 4-CPP has been shown to have anti-inflammatory and anti-cancer effects.
Avantages Et Limitations Des Expériences En Laboratoire
4-CPP has several advantages for use in laboratory experiments. It is a small molecule, which makes it easy to synthesize and purify. In addition, it is relatively inexpensive and can be stored for long periods of time. However, 4-CPP also has some limitations. It is a relatively weak inhibitor of the enzymes CYP2D6, AChE, and MAO, which may limit its effectiveness in certain experiments. In addition, 4-CPP is not water-soluble, which may limit its use in aqueous solutions.
Orientations Futures
There are several potential future directions for the use of 4-CPP. It could be used as a tool to study the mechanism of action of CYP2D6, AChE, and MAO. In addition, 4-CPP could be used to study the effects of drugs and neurotransmitters on these enzymes. Furthermore, 4-CPP could be used to study the effects of various drugs and compounds on gene expression. Finally, 4-CPP could be used as a tool to study the effects of drugs and compounds on cellular processes, such as inflammation and cancer.
Propriétés
IUPAC Name |
1,3-bis(4-chlorophenyl)pyrazol-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2O/c16-11-3-1-10(2-4-11)15-14(20)9-19(18-15)13-7-5-12(17)6-8-13/h1-9,20H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHJBYWSTLSOXMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C=C2O)C3=CC=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bis(4-chlorophenyl)-1H-pyrazol-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[4-(2-Chloro-4-nitrophenoxy)-3-fluorophenyl]methanamine hydrochloride](/img/structure/B1489437.png)
![2-Chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B1489438.png)









![1-ethyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1489454.png)

![2-chloro-N-[3-(N-methylmethanesulfonamido)propyl]acetamide](/img/structure/B1489458.png)